molecular formula C42H56N2O14 B14664542 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime CAS No. 41887-56-3

3-Formylrifamycin SV O-(2-ethoxyethyl)oxime

Cat. No.: B14664542
CAS No.: 41887-56-3
M. Wt: 812.9 g/mol
InChI Key: VQEAERAIVMDRHN-MMPKZAAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against a broad spectrum of bacterial infections. This compound is particularly notable for its role in the synthesis of various rifamycin derivatives, which are used in the treatment of diseases such as tuberculosis and leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-ethoxyethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound follows a continuous flow synthesis approach. This method enhances efficiency and yield by optimizing reaction conditions and minimizing the use of expensive reagents .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(2-ethoxyethyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylrifamycin SV O-(2-ethoxyethyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is unique due to its specific structural modifications, which enhance its stability and solubility. These properties make it a valuable intermediate in the synthesis of various rifamycin derivatives with improved pharmacokinetic profiles .

Properties

CAS No.

41887-56-3

Molecular Formula

C42H56N2O14

Molecular Weight

812.9 g/mol

IUPAC Name

[(9E,19E,21E)-26-[(E)-2-ethoxyethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H56N2O14/c1-11-54-17-18-56-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)58-42(9,40(31)51)55-16-15-28(53-10)22(4)38(57-26(8)45)24(6)34(47)23(5)33(46)20(2)13-12-14-21(3)41(52)44-32/h12-16,19-20,22-24,28,33-34,38,46-50H,11,17-18H2,1-10H3,(H,44,52)/b13-12+,16-15+,21-14+,43-19+

InChI Key

VQEAERAIVMDRHN-MMPKZAAHSA-N

Isomeric SMILES

CCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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